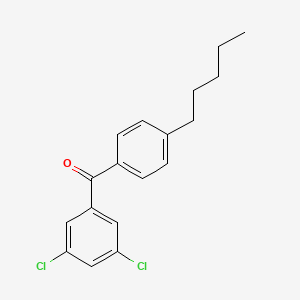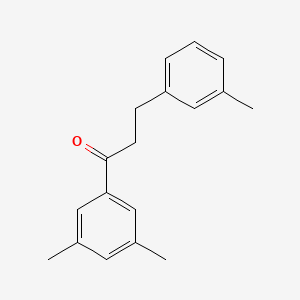
8-(2,3-Dichlorophenyl)-8-oxooctanoic acid
Vue d'ensemble
Description
The compound “8-(2,3-Dichlorophenyl)-8-oxooctanoic acid” is a derivative of octanoic acid, which is a fatty acid, with a 2,3-dichlorophenyl group attached at the 8th carbon atom. The “8-oxo” indicates the presence of a carbonyl group (C=O) also at the 8th carbon .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a linear eight-carbon chain (the octanoic acid part), with a carbonyl group at the 8th carbon and a 2,3-dichlorophenyl group also attached at the 8th carbon .Chemical Reactions Analysis
The chemical reactions that “this compound” might undergo would depend on the conditions. For example, under acidic conditions, the carbonyl group could be protonated, making it more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. For example, the presence of the carbonyl group and the dichlorophenyl group could affect its polarity, solubility, and reactivity .Applications De Recherche Scientifique
1. Medium Chain Fatty Acid Metabolism in Liver
8-Cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid has been synthesized to evaluate medium chain fatty acid metabolism in the liver. Studies indicate its potential use in assessing fatty acid metabolism through beta-oxidation processes in liver conditions (Lee et al., 2004).
2. Inhibition of Kynurenine 3-Hydroxylase
Derivatives of 4-Phenyl-4-oxo-butanoic acid, which include compounds related to 8-(2,3-Dichlorophenyl)-8-oxooctanoic acid, have shown potential as inhibitors of kynurenine 3-hydroxylase. This enzyme plays a role in the kynurenine pathway of tryptophan degradation, and its inhibition could be relevant in addressing neuronal excitotoxic damage (Giordani et al., 1998).
3. Schiff Bases Tautomerism
Research on compounds like 1,8-di[N-2-oxyphenyl-salicylidene]-3,6-dioxaoctane contributes to understanding the tautomerism in Schiff bases. Such studies aid in exploring intramolecular hydrogen bonding and structural properties, which can be significant in designing new compounds with specific properties (Yıldız et al., 1998).
4. Organocatalyst for Synthesis of Dioxooctahydroxanthenes
Imidazol-1-yl-acetic acid, structurally related to this compound, has been introduced as an efficient and recyclable organocatalyst for the synthesis of 1,8-dioxooctahydroxanthenes. This illustrates the potential application of similar compounds in catalysis and organic synthesis (Nazari et al., 2014).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 2,3-dichlorophenylpiperazine , have been shown to act as partial agonists at central dopamine D2 and D3 receptors .
Mode of Action
Based on the structural similarity to 2,3-dichlorophenylpiperazine , it can be hypothesized that it might interact with its targets (possibly dopamine D2 and D3 receptors) and cause changes in the neurotransmitter levels in the brain.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
8-(2,3-dichlorophenyl)-8-oxooctanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2O3/c15-11-7-5-6-10(14(11)16)12(17)8-3-1-2-4-9-13(18)19/h5-7H,1-4,8-9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMSJTCDRKXUJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)CCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645412 | |
| Record name | 8-(2,3-Dichlorophenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898791-19-0 | |
| Record name | 8-(2,3-Dichlorophenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















